1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione: Structural Dynamics, Synthesis, and Applications in Advanced Materials
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione: Structural Dynamics, Synthesis, and Applications in Advanced Materials
Executive Summary
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS: 24807-33-8) is an unsymmetrically N-alkylated derivative of isocyanuric acid. Characterized by a highly polar, hydrogen-bonding isocyanurate core flanked by two lipophilic butyl chains, this molecule exhibits a unique amphiphilic dichotomy. This structural motif makes it an invaluable building block in supramolecular chemistry, a reactive monomer for advanced polymer crosslinking, and a privileged intermediate in pharmaceutical synthesis[1].
Unlike its fully substituted analogs (e.g., tributyl isocyanurate), the presence of a single, unsubstituted N-H bond allows 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione to act simultaneously as a hydrogen bond donor and acceptor. This guide provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis, and application methodologies for researchers and drug development professionals.
Physicochemical Profiling & Structural Elucidation
Understanding the physical and structural parameters of 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione is critical for predicting its behavior in solution and in polymer matrices.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, synthesized from commercial standards,[2]:
| Property | Value |
| Chemical Name | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione |
| CAS Registry Number | 24807-33-8 |
| Molecular Formula | C₁₁H₁₉N₃O₃ |
| Molecular Weight | 241.29 g/mol |
| SMILES String | CCCCN1C(=O)NC(=O)N(CCCC)C1=O |
| Hydrogen Bond Donors | 1 (Unsubstituted N-H) |
| Hydrogen Bond Acceptors | 3 (Carbonyl C=O groups) |
| Commercial Purity Standard | ≥ 98% |
Tautomeric Equilibrium and Stability
The parent compound, cyanuric acid, exists in a tautomeric equilibrium between the tri-enol form (1,3,5-triazine-2,4,6-triol) and the tri-keto form (1,3,5-triazinane-2,4,6-trione). Under standard conditions and in the solid state, the keto tautomer (isocyanuric acid) is overwhelmingly favored due to the high thermodynamic stability of the C=O bonds[3]. In 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione, the N-alkylation at positions 1 and 3 permanently "locks" the molecule into the trione form at those loci, strongly enforcing the keto structure at the remaining position 5 to maintain the stable isocyanurate ring system.
Synthetic Pathways & Mechanistic Insights
Synthesizing an unsymmetrically di-alkylated isocyanurate requires strict control over reaction thermodynamics to prevent the formation of statistical mixtures (mono-, di-, and tri-alkylated products).
Mechanistic Causality
The synthesis relies on the nucleophilic substitution (N-alkylation) of cyanuric acid. The key to regioselectivity lies in exploiting the distinct pKa values of cyanuric acid's three imide protons (pKa₁ ≈ 6.8, pKa₂ ≈ 11.4, pKa₃ > 13)[3]. By utilizing a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF), the reaction easily deprotonates the first two protons to form a dianion. However, K₂CO₃ is insufficiently basic to deprotonate the third proton. Consequently, the nucleophilic attack on the alkyl halide (1-bromobutane) naturally stalls after the addition of two butyl groups, yielding the 1,3-dibutyl product with high selectivity.
Experimental Protocol 1: Regioselective Synthesis
Objective: Synthesize and purify 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione. Self-Validating System: The evolution of CO₂ (if using bicarbonate) or the precipitation of KBr serves as a visual indicator of reaction progression.
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Reagent Preparation: Suspend cyanuric acid (1.0 equivalent, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 30 mL) under an inert nitrogen atmosphere.
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Controlled Deprotonation: Add anhydrous K₂CO₃ (2.2 equivalents, 22 mmol). Stir the suspension at 60°C for 1 hour to ensure complete formation of the dianion intermediate.
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Alkylation: Slowly add 1-bromobutane (2.05 equivalents, 20.5 mmol) dropwise over 30 minutes. Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of unwanted tri-alkylation.
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Thermal Activation: Elevate the temperature to 80°C and stir for 12 hours. Monitor the precipitation of KBr salts.
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Aqueous Workup: Cool the mixture to room temperature and quench with distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to isolate the pure product.
Figure 1: Regioselective synthesis workflow for 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione.
Supramolecular Chemistry & Hydrogen Bonding Networks
The 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione molecule is a classic supramolecular synthon. The unsubstituted N-H acts as a potent hydrogen bond donor, while the adjacent carbonyls act as acceptors.
When dissolved in non-polar solvents, the molecule undergoes self-assembly to form hydrogen-bonded dimers or extended linear tapes. More importantly, when mixed with complementary molecules (like melamine derivatives), it forms highly stable, hexameric "rosette" structures driven by cooperative hydrogen bonding.
Experimental Protocol 2: Supramolecular Assembly Characterization (NMR)
Objective: Determine the association constant (
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Solvent Selection: Prepare a stock solution of the purified compound in anhydrous CDCl₃. Causality: Non-polar, non-competing solvents like CDCl₃ are mandatory. Polar solvents (e.g., DMSO-d₆) will competitively hydrogen bond with the isocyanurate core, destroying the supramolecular assembly.
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Serial Dilution: Prepare a series of samples ranging from 0.5 mM to 50 mM concentration.
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NMR Acquisition: Acquire ¹H-NMR spectra for each concentration at a constant temperature (e.g., 298 K).
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Data Analysis: Plot the chemical shift (
) of the N-H proton against the concentration. Use a non-linear regression model (e.g., the dimerization isotherm) to calculate the .
Figure 2: Logical relationship of concentration and coformers in supramolecular assembly.
Applications in Polymer Science and Drug Development
Polymer Functionalization
Similar to the industrial utility of 3[3], the 1,3-dibutyl derivative acts as a versatile precursor for high-performance polymers. The remaining N-H bond can be reacted with epichlorohydrin to yield a glycidyl-functionalized monomer. When integrated into epoxy resins, the rigid isocyanurate core drastically enhances the thermal stability, glass transition temperature (
Pharmaceutical Intermediates
In drug development, the isocyanurate ring is a privileged scaffold. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione is actively utilized as a 1[1]. Its amphiphilic nature—combining hydrophobic butyl tails with a polar head—allows it to be engineered into micellar drug delivery systems or lipid nanoparticles (LNPs), improving the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).
References
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1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione - Lead Sciences Source: lead-sciences.com URL:[Link]
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Syntree: Smart Reagents. Rooted in Precision. Source: syntree.com URL: [Link]
